molecular formula C5H9N3O B13641570 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol

2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol

Cat. No.: B13641570
M. Wt: 127.14 g/mol
InChI Key: WFXCFWBSONANJK-UHFFFAOYSA-N
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Description

2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of histamine, a neurotransmitter and chemical messenger in the body. This compound is known for its unique structure, which includes an imidazole ring, making it a valuable molecule in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2-aminoimidazole with ethylene oxide, followed by purification steps to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in biological systems, particularly in relation to histamine receptors and neurotransmission.

    Medicine: It has potential therapeutic applications, including as an antihistamine or in the treatment of certain neurological disorders.

    Industry: The compound is used in the production of various chemical products, including dyes and polymers

Mechanism of Action

The mechanism of action of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate neurotransmission and other physiological processes. The imidazole ring plays a crucial role in this interaction, allowing the compound to mimic or inhibit the action of histamine .

Comparison with Similar Compounds

    Histamine: A naturally occurring compound with a similar structure, involved in immune responses and neurotransmission.

    Imidazole: The parent compound of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol, used in various chemical syntheses.

    Metronidazole: An imidazole derivative with antimicrobial properties

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an amino group and an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-(2-aminoimidazol-1-yl)ethanol

InChI

InChI=1S/C5H9N3O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2,(H2,6,7)

InChI Key

WFXCFWBSONANJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CCO

Origin of Product

United States

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